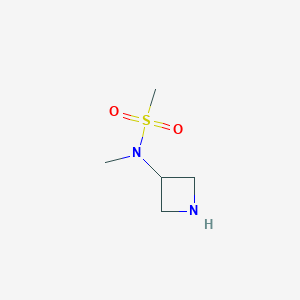
N-(Azetidin-3-YL)-N-methylmethanesulfonamide
Vue d'ensemble
Description
N-(Azetidin-3-YL)-N-methylmethanesulfonamide (NMMS) is an organic compound with a wide range of applications in chemical synthesis and scientific research. NMMS is a sulfonamide derivative of azetidine, a three-membered cyclic amine. It is an important building block in the synthesis of various heterocyclic compounds, and is used in the production of a variety of pharmaceuticals, as well as in the synthesis of biocompatible materials. NMMS has also found application in the study of biochemical and physiological processes, such as the regulation of gene expression and protein folding.
Applications De Recherche Scientifique
Occupational Health and Safety
N-(Azetidin-3-YL)-N-methylmethanesulfonamide, among other chemical compounds, has been studied in the context of occupational health. For example, a study investigated new-onset asthma cases in a chemical plant and found a significant association with exposure to certain chemicals used in herbicide production, suggesting a potential occupational hazard in specific industrial settings (Hnizdo et al., 2004).
Environmental Contamination and Exposure
Research has also been conducted on the prevalence and impact of perfluorinated alkyl sulfonamides (PFASs), a class of chemicals that includes compounds like N-(Azetidin-3-YL)-N-methylmethanesulfonamide. One study focused on the occurrence of PFASs in indoor air, house dust, and outdoor air, revealing significant indoor air source strength of several PFASs. This suggests the potential for widespread environmental contamination and human exposure to these compounds (Shoeib et al., 2005).
Drug Metabolism and Hypersensitivity Reactions
In the field of pharmacogenetics, studies have explored how genetic factors influence drug metabolism and adverse reactions. Research into sulfonamide hypersensitivity reactions revealed that a slow acetylation phenotype might be a risk factor for developing these reactions, providing insight into the metabolic and genetic interactions involving sulfonamides (Rieder et al., 1991).
Pharmacokinetics and Dosing in Renal Failure
Pharmacokinetic studies have been conducted to understand how drugs like N-(Azetidin-3-YL)-N-methylmethanesulfonamide behave in the body, particularly in patients with renal failure. Such studies help in deriving dose recommendations, ensuring safe and effective drug administration in populations with compromised renal function (Koeppe et al., 1987).
Propriétés
IUPAC Name |
N-(azetidin-3-yl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-7(10(2,8)9)5-3-6-4-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTFEHLUGUNZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azetidin-3-YL)-N-methylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)

![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)

![3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid](/img/structure/B1399697.png)

![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)
![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)
![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)


